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molecular formula C11H11NO5 B1662001 4-Nitrobenzyl acetoacetate CAS No. 61312-84-3

4-Nitrobenzyl acetoacetate

Cat. No. B1662001
M. Wt: 237.21 g/mol
InChI Key: KQPGVCMZXFBYMM-UHFFFAOYSA-N
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Patent
US04683296

Procedure details

A mixture of ethyl acetoacetate (140 g, 1.08 mole) and p-nitrobenzyl alcohol (153 g, 1.00 mole; was washed with diethyl ether prior to use) in toluene (1 L) was slowly distilled, 900 ml of the solvent being collected over a period of 15 hours. After cooling, any insoluble material was removed by filtration over Celite, washed with toluene and evaporated in vacuo to obtain 280 g of a crude oil. This oil was crystallized at 5° C. from diethyl ether (280 ml) to yield 181.55 g (0.766 mole, 76.6% yield) of the title compound as off-white crystals: mp 40°-42° C.; ir (film) νmax : 1740 (ester), 1715 (C=O), 1515 and 1345 (NO2) cm-1 ; 1Hmr (CDCl3) δ: 1.98 (s, impurity), 2.32 (3H, s, CH3), 3.62 (2H, s, --COCH2CO2R), 5.08 (s, impurity), 5.28 (2H, s, --CO2CH2Ar), 7.53 (2H, "d", J=9 Hz, ArH's), and 8.23 ppm (2H, "d", J=9 Hz, ArH's); Rf 0.45 (diethyl ether). An analytical sample was obtained by recrystallization from toluene-hexanes: mp 47°-49° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[N+:10]([C:13]1[CH:20]=[CH:19]C(CO)=[CH:15][CH:14]=1)([O-:12])=[O:11]>>[C:1]([O:7][CH2:8][C:9]1[CH:19]=[CH:20][C:13]([N+:10]([O-:12])=[O:11])=[CH:14][CH:15]=1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with diethyl ether
DISTILLATION
Type
DISTILLATION
Details
was slowly distilled
CUSTOM
Type
CUSTOM
Details
900 ml of the solvent being collected over a period of 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
any insoluble material was removed by filtration over Celite
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain 280 g of a crude oil
CUSTOM
Type
CUSTOM
Details
This oil was crystallized at 5° C. from diethyl ether (280 ml)

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.766 mol
AMOUNT: MASS 181.55 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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